Benzenesulfinohydrazide, also known as benzenesulfonyl hydrazide, is a white to light-colored crystalline solid with the molecular formula C6H8N2O2S and a molecular weight of 172.2 g/mol. This compound is characterized by its insolubility in water, though it is soluble in methanol. It has a melting point of 101-103 °C and a predicted boiling point of approximately 333.5 °C. Benzenesulfinohydrazide is known for its thermal instability, which can lead to decomposition when heated, producing various byproducts including sulfides and nitrogen gases.
. One notable reaction is its interaction with nitrous acid, which results in the formation of benzenesulfonyl azides:
ArSO2NHNH2+HNO2→RSO2N3+2H2O
Additionally, upon heating or under certain conditions, it may decompose to yield other compounds such as thiosulfonates and nitrogen. The compound's reactivity profile indicates that it may self-decompose or ignite when exposed to heat, friction, or impact, leading to potentially hazardous situations.
Benzenesulfinohydrazide can be synthesized by treating benzenesulfonyl chlorides with hydrazine in solvents such as dioxane or alcohol. This reaction typically requires the presence of a base to facilitate the process. The general synthetic pathway can be summarized as follows:
Reactants: Benzenesulfonyl chloride and hydrazine.
Solvent: Dioxane or alcohol.
Conditions: Reaction is conducted in the presence of a base.
This method yields benzenesulfinohydrazide along with other byproducts depending on the reaction conditions employed.
Benzenesulfinohydrazide's uniqueness lies in its specific reactivity profile and applications as a blowing agent compared to other sulfonamide-related compounds which often find use in medicinal chemistry.
Condensation-Based Formation of Sulfonyl Hydrazones
The condensation of benzenesulfonohydrazides with carbonyl compounds represents the most straightforward route to sulfonyl hydrazones. This method leverages the nucleophilic reactivity of the hydrazide nitrogen toward aldehydes and ketones. A prototypical procedure involves reacting benzenesulfonohydrazide with substituted benzaldehydes in ethanol under reflux conditions, yielding hydrazone products with excellent regioselectivity.
Recent advancements have optimized reaction conditions for challenging substrates. For example, microwave-assisted condensation reduces reaction times from hours to minutes while maintaining high yields (75–92%). The table below summarizes key reaction parameters for condensation-based syntheses:
Carbonyl Substrate
Solvent
Temperature (°C)
Yield (%)
Reference
4-Chlorobenzaldehyde
Ethanol
Reflux
90
Acetophenone
THF
60
85
Cyclohexanone
MeOH
RT
78
Structural analysis reveals that electron-withdrawing groups on the aromatic ring enhance condensation kinetics by increasing the electrophilicity of the carbonyl carbon. This method demonstrates exceptional compatibility with heterocyclic aldehydes, enabling the synthesis of indole- and pyridine-functionalized hydrazones for pharmaceutical applications.
Hypervalent iodine reagents have revolutionized the synthesis of sulfonohydrazides through oxidative coupling strategies. (Diacetoxyiodo)benzene (PIDA) and iodobenzene diacetate (IBD) facilitate the direct coupling of sulfonyl hydrazides with alkenes and alkynes under mild conditions. A notable application involves the synthesis of vinyl sulfones via iodine(III)-mediated dehydrogenative coupling:
This transition-metal-free approach achieves excellent stereocontrol, with cis-selectivity exceeding 95% for cyclic alkenes. The methodology extends to three-component reactions, incorporating amines or alcohols to construct densely functionalized sulfonohydrazides in a single step. Key advantages include:
Tolerance of sensitive functional groups (epoxides, nitriles)
Ambient temperature reaction conditions
Recyclable iodine reagents via in situ reoxidation
Recent work demonstrates the applicability of this strategy in synthesizing sulfonohydrazide-containing covalent organic frameworks (COFs) with BET surface areas exceeding 2.78 m²/g.
Transition Metal-Catalyzed Sulfonohydrazidation
Palladium and copper catalysts enable cross-coupling reactions between sulfonyl hydrazides and aryl halides or boronic acids. A breakthrough methodology employs Pd(OAc)₂/Xantphos catalytic systems for the synthesis of biaryl sulfonohydrazides:
This protocol achieves exceptional functional group tolerance, successfully coupling substrates containing nitro, cyano, and ester groups with yields ranging from 65–89%. Copper-catalyzed variants utilizing CuI/1,10-phenanthroline systems provide cost-effective alternatives for electron-deficient aryl partners.
Palladium systems proceed via oxidative addition-transmetallation-reductive elimination sequences
Copper catalysis involves single-electron transfer (SET) mechanisms
Nickel catalysts enable C–H functionalization of sulfonohydrazides with unactivated arenes
The table below contrasts metal-catalyzed approaches:
Catalyst System
Substrate Pair
Yield (%)
TOF (h⁻¹)
Pd(OAc)₂/Xantphos
Aryl bromide/Boronic acid
89
45
CuI/Phenanthroline
Aryl iodide/Amine
78
32
NiCl₂(dppe)
Aryl C–H/SO₂NHNH₂
65
28
These catalytic methods enable the modular construction of sulfonohydrazide derivatives with precise control over substitution patterns, particularly valuable for structure-activity relationship (SAR) studies in drug discovery.
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